molecular formula C10H16ClN5O B6122476 6-chloro-N~4~-[2-(4-morpholinyl)ethyl]-2,4-pyrimidinediamine

6-chloro-N~4~-[2-(4-morpholinyl)ethyl]-2,4-pyrimidinediamine

Cat. No. B6122476
M. Wt: 257.72 g/mol
InChI Key: VSDWRQOCAIEQKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N~4~-[2-(4-morpholinyl)ethyl]-2,4-pyrimidinediamine is a chemical compound that belongs to the class of pyrimidine derivatives. It is also known as CEP-32496 and is a potent inhibitor of the tyrosine kinase receptor, anaplastic lymphoma kinase (ALK). This compound has gained significant attention in the field of cancer research due to its potential as a therapeutic agent for the treatment of ALK-positive cancers.

Mechanism of Action

The mechanism of action of 6-chloro-N~4~-[2-(4-morpholinyl)ethyl]-2,4-pyrimidinediamine involves the inhibition of the tyrosine kinase receptor, anaplastic lymphoma kinase (ALK). This receptor is known to play a critical role in the growth and proliferation of ALK-positive cancer cells. By inhibiting this receptor, 6-chloro-N~4~-[2-(4-morpholinyl)ethyl]-2,4-pyrimidinediamine effectively blocks the signaling pathways that promote the growth and survival of these cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-chloro-N~4~-[2-(4-morpholinyl)ethyl]-2,4-pyrimidinediamine have been extensively studied in preclinical models of cancer. It has been shown to induce apoptosis (programmed cell death) in ALK-positive cancer cells, thereby inhibiting their growth and proliferation. Additionally, it has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is a critical process for the growth and metastasis of tumors.

Advantages and Limitations for Lab Experiments

The advantages of using 6-chloro-N~4~-[2-(4-morpholinyl)ethyl]-2,4-pyrimidinediamine in lab experiments include its high potency and specificity for the ALK receptor. This makes it an ideal tool for studying the role of this receptor in cancer biology. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on 6-chloro-N~4~-[2-(4-morpholinyl)ethyl]-2,4-pyrimidinediamine. One of the most promising areas of research is the development of novel therapeutic agents that target the ALK receptor. Additionally, further studies are needed to investigate the potential of this compound in combination with other anticancer agents. Finally, the development of more effective and less toxic analogs of this compound may also hold promise for the treatment of ALK-positive cancers.

Synthesis Methods

The synthesis of 6-chloro-N~4~-[2-(4-morpholinyl)ethyl]-2,4-pyrimidinediamine involves the reaction of 6-chloro-2,4-diaminopyrimidine with 2-(4-morpholinyl)ethylamine in the presence of a suitable solvent and catalyst. The reaction is carried out under reflux conditions and the resulting product is purified using various chromatographic techniques.

Scientific Research Applications

The potential of 6-chloro-N~4~-[2-(4-morpholinyl)ethyl]-2,4-pyrimidinediamine as a therapeutic agent has been extensively studied in various preclinical models of cancer. It has been shown to be highly effective in inhibiting the growth and proliferation of ALK-positive cancer cells, both in vitro and in vivo. Furthermore, it has also demonstrated potent antitumor activity in xenograft models of ALK-positive cancer.

properties

IUPAC Name

6-chloro-4-N-(2-morpholin-4-ylethyl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN5O/c11-8-7-9(15-10(12)14-8)13-1-2-16-3-5-17-6-4-16/h7H,1-6H2,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDWRQOCAIEQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N~4~-[2-(morpholin-4-yl)ethyl]pyrimidine-2,4-diamine

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